4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol
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Overview
Description
4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol is a complex organic compound that features a quinoline core structure with a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol typically involves a multi-step process. One common method includes the reaction of quinoline derivatives with morpholine under controlled conditions. The reaction is often facilitated by the presence of a catalyst and requires specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline N-oxide back to the parent quinoline.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxide derivatives, while substitution reactions can produce a variety of morpholine-substituted quinolines .
Scientific Research Applications
4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione: This compound shares the morpholine substituent but has a different core structure.
5-(4-Chlorophenyl)-2-(Morpholin-4-ylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione: Another morpholine-containing compound with distinct chemical properties
Uniqueness: 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol is unique due to its quinoline core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-10-16(18)13-4-2-1-3-11(13)12(14)9-15-5-7-19-8-6-15/h1-4,10,17H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQCHSRBIQAVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=[N+](C3=CC=CC=C32)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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